

trans-1-Benzoyl-4-hydroxy-L-Proline CAS number and spectral data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *trans-1-Benzoyl-4-hydroxy-L-Proline*

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A Technical Guide to trans-1-Benzoyl-4-hydroxy-L-Proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **trans-1-Benzoyl-4-hydroxy-L-proline**, a derivative of the naturally occurring amino acid hydroxyproline. Due to the limited availability of specific experimental data for this particular derivative, this document focuses on the properties of its well-characterized precursor, trans-4-hydroxy-L-proline, and provides established protocols for its synthesis and analysis. This information is intended to serve as a foundational resource for researchers working with proline derivatives in fields such as medicinal chemistry and drug development.

Chemical Identification and Properties

Direct experimental data for **trans-1-Benzoyl-4-hydroxy-L-proline** is not readily available in public databases. Therefore, the information for the parent compound, trans-4-hydroxy-L-proline, is provided below as a reference. The addition of a benzoyl group to the nitrogen atom would alter these properties, for instance, by increasing the molecular weight and lipophilicity.

Table 1: Physicochemical Properties of trans-4-hydroxy-L-proline

Property	Value	Reference
CAS Number	51-35-4	[1][2][3]
Molecular Formula	C ₅ H ₉ NO ₃	[1][2][3]
Molecular Weight	131.13 g/mol	[1][2][3]
Appearance	White to off-white crystalline powder	
Melting Point	273 °C (decomposes)	
Optical Activity	[α] ²⁵ /D -75.6° (c = 1 in H ₂ O)	

N-benzoylation would introduce a C₇H₅O group, resulting in a molecular formula of C₁₂H₁₃NO₄ and a molecular weight of 235.24 g/mol for **trans-1-Benzoyl-4-hydroxy-L-Proline**.

Spectral Data

Specific spectral data for **trans-1-Benzoyl-4-hydroxy-L-proline** is not available. The following tables summarize the known spectral data for the parent compound, trans-4-hydroxy-L-proline. The expected modifications to these spectra upon N-benzoylation are described.

Table 2: NMR Spectral Data for trans-4-hydroxy-L-proline (in D₂O)

¹ H NMR (500 MHz)	¹³ C NMR (125 MHz)
Chemical Shift (ppm)	Chemical Shift (ppm)
4.33-4.35 (m, 1H)	176.93
3.46-3.49 (m, 1H)	72.80
3.34-3.37 (m, 1H)	62.62
2.40-2.45 (m, 1H)	55.75
2.12-2.17 (m, 1H)	40.12

Data sourced from the Human Metabolome Database and PubChem.[4][5][6][7]

Expected Spectral Changes for **trans-1-Benzoyl-4-hydroxy-L-proline**:

- ^1H NMR: Appearance of signals in the aromatic region (approx. 7.4-8.0 ppm) corresponding to the benzoyl group protons. The absence of a distinct N-H proton signal. Shifts in the proline ring protons due to the electronic effect of the benzoyl group.
- ^{13}C NMR: Appearance of a new carbonyl signal for the amide (approx. 165-175 ppm) and aromatic carbon signals (approx. 127-135 ppm).

Table 3: IR and Mass Spectrometry Data for trans-4-hydroxy-L-proline

Spectroscopy	Key Data Points
IR (KBr Pellet)	Characteristic peaks for O-H, N-H, C-H, and C=O (carboxylic acid) stretching.
Mass Spectrometry (EI)	Molecular Ion (M^+) at m/z 131.

Data sourced from PubChem and NIST WebBook.[\[4\]](#)[\[8\]](#)

Expected Spectral Changes for **trans-1-Benzoyl-4-hydroxy-L-proline**:

- IR: A prominent amide C=O stretching band would appear around $1630\text{-}1680\text{ cm}^{-1}$. The N-H stretching vibration would be absent.
- Mass Spectrometry: The molecular ion peak would be expected at m/z 235, corresponding to the molecular weight of the benzoylated product.

Experimental Protocols

A specific protocol for the synthesis of **trans-1-Benzoyl-4-hydroxy-L-proline** is not widely published. However, a standard procedure for the N-benzoylation of amino acids, such as the Schotten-Baumann reaction, can be readily adapted.

Protocol: Synthesis of **trans-1-Benzoyl-4-hydroxy-L-proline**

This protocol is adapted from the known synthesis of N-benzoyl-L-proline.[\[9\]](#)

Materials:

- trans-4-hydroxy-L-proline
- Benzoyl chloride
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Dichloromethane (or other suitable organic solvent)
- Anhydrous magnesium sulfate or sodium sulfate
- Deionized water

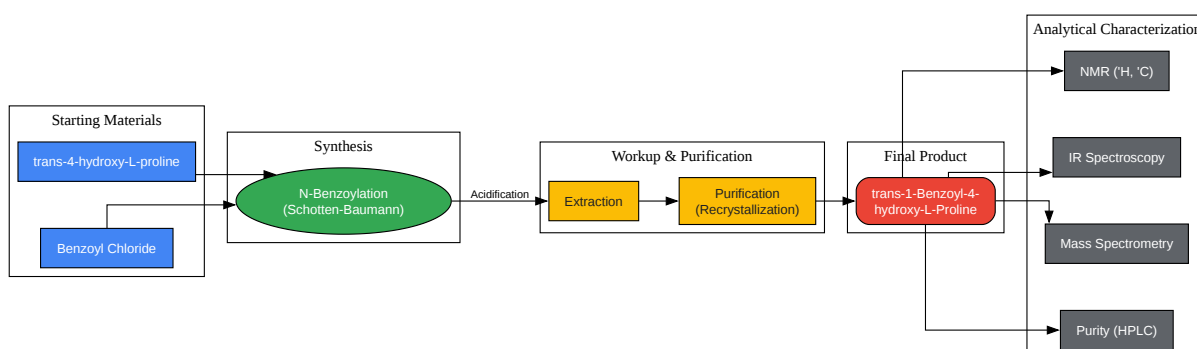
Procedure:

- **Dissolution:** Dissolve trans-4-hydroxy-L-proline in an aqueous solution of sodium hydroxide (e.g., 2 M NaOH) in a flask, and cool the mixture in an ice bath to 0-4 °C.
- **Benzoylation:** While stirring vigorously, add benzoyl chloride and an equivalent amount of NaOH solution dropwise and simultaneously to the cooled solution. Maintain the temperature below 5 °C and the pH in the alkaline range.
- **Reaction Completion:** After the addition is complete, continue stirring in the ice bath for an additional 1-2 hours.
- **Acidification:** After the reaction, acidify the mixture with cold dilute HCl to a pH of approximately 2-3 to precipitate the product.
- **Extraction:** Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.
- **Washing and Drying:** Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

- Isolation: Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude product.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualization of Synthesis and Analysis Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent analysis of **trans-1-Benzoyl-4-hydroxy-L-proline**.



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Caption: General workflow for the synthesis and analysis of **trans-1-Benzoyl-4-hydroxy-L-Proline**.

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References

- 1. aceschem.com [aceschem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. trans-hydroxy-L-proline | C₅H₉NO₃ | CID 6971053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000725) [hmdb.ca]
- 6. Human Metabolome Database: ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000725) [hmdb.ca]
- 7. L-Hydroxyproline | C₅H₉NO₃ | CID 5810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Hydroxyproline [webbook.nist.gov]
- 9. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [trans-1-Benzoyl-4-hydroxy-L-Proline CAS number and spectral data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b139240#trans-1-benzoyl-4-hydroxy-l-proline-cas-number-and-spectral-data]

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